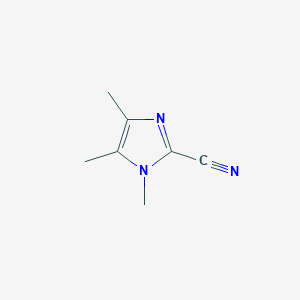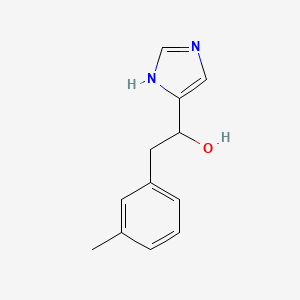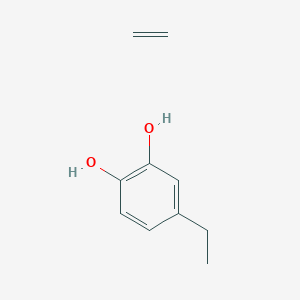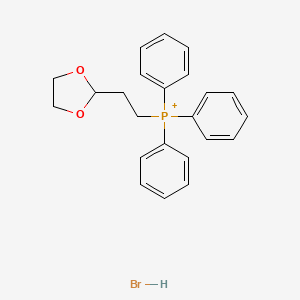
4-(2-Aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran core substituted with an aminoethyl group, a chlorine atom, and a hydroxyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method includes the initial formation of the benzopyran core, followed by the introduction of the aminoethyl group, chlorination, and hydroxylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-(2-Aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
Tyramine: A naturally occurring amine derived from tyrosine, known for its role in neurotransmission.
4-(2-Aminoethyl)benzenesulfonamide: Used in synthetic organic chemistry and as a biochemical probe.
Uniqueness
4-(2-Aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H10ClNO3 |
|---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one |
InChI |
InChI=1S/C11H10ClNO3/c12-8-4-7-6(1-2-13)3-11(15)16-10(7)5-9(8)14/h3-5,14H,1-2,13H2 |
InChI Key |
FSJKCQYVNFOPLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-(Trifluoromethyl)-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B12814682.png)
![1-(4-Fluorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12814687.png)



![5-Hydroxy-1,2,6-trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12814709.png)


![6-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B12814719.png)

